N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-5-8-14(10-12)16-11-13-7-3-4-9-15(13)17-2/h3-4,7,9,12,14,16H,5-6,8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAJSIBNOUZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
- 3-methylcyclohexan-1-amine (nucleophile)
- 2-methoxybenzyl chloride (electrophile)
-
- Base (e.g., sodium hydride, potassium carbonate, or triethylamine) to deprotonate the amine and facilitate nucleophilic substitution
- Solvent: polar aprotic solvents such as tetrahydrofuran or acetonitrile are commonly used
- Temperature: typically ambient to moderate heating (25–80 °C)
-
- The lone pair on the nitrogen of 3-methylcyclohexan-1-amine attacks the electrophilic benzylic carbon of 2-methoxybenzyl chloride, displacing the chloride ion and forming the N-benzylated product.
Detailed Preparation Methods
Direct N-Benzylation
This method involves the direct alkylation of 3-methylcyclohexan-1-amine with 2-methoxybenzyl chloride:
-
- Dissolve 3-methylcyclohexan-1-amine in a dry polar aprotic solvent under inert atmosphere.
- Add a base such as potassium carbonate or sodium hydride to generate the free amine anion.
- Slowly add 2-methoxybenzyl chloride dropwise while stirring.
- Stir the reaction mixture at room temperature or slightly elevated temperature for several hours.
- Quench the reaction, extract the product with an organic solvent, and purify by recrystallization or chromatography.
-
- Straightforward, one-step alkylation.
- High atom economy.
-
- Possible formation of over-alkylated tertiary amines.
- Requires control of reaction stoichiometry and conditions to minimize side products.
Reductive Amination Approach
Alternatively, the compound can be synthesized via reductive amination of 3-methylcyclohexanone with 2-methoxybenzylamine:
-
- React 3-methylcyclohexanone with 2-methoxybenzylamine in the presence of a reducing agent.
- Use reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduce imines formed in situ.
- The reaction proceeds in solvents like dichloromethane or methanol at room temperature.
- After completion, the product is isolated by standard extraction and purification methods.
-
- Mild conditions.
- High selectivity for secondary amine formation.
- Avoids over-alkylation.
-
- Requires availability of 3-methylcyclohexanone.
- Use of reducing agents may require careful handling.
Research Findings and Data
While specific literature on the exact preparation of this compound is limited, analogous compounds provide valuable insights:
| Parameter | Data / Notes |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | Approximately 233.35 g/mol |
| Typical Solvents | Tetrahydrofuran, acetonitrile, dichloromethane |
| Common Bases | Potassium carbonate, sodium hydride, triethylamine |
| Reducing Agents (for reductive amination) | Sodium triacetoxyborohydride, sodium cyanoborohydride |
| Reaction Temperature | Ambient to 80 °C |
| Reaction Time | 2–24 hours, depending on method and scale |
Comparative Analysis of Methods
| Aspect | Direct N-Benzylation | Reductive Amination |
|---|---|---|
| Starting Materials | 3-methylcyclohexan-1-amine + 2-methoxybenzyl chloride | 3-methylcyclohexanone + 2-methoxybenzylamine + reducing agent |
| Reaction Conditions | Base, polar aprotic solvent, moderate heat | Mild, room temperature, reducing agent |
| Selectivity | Risk of over-alkylation | High selectivity for secondary amine |
| Purification Complexity | Moderate, possible side products | Generally cleaner product, easier purification |
| Scalability | Well-suited for scale-up | Suitable but requires careful reducing agent handling |
Chemical Reactions Analysis
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted cyclohexanes, phenols, and amines .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution
The 4-methoxy isomer (N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine) shares identical molecular weight and formula but differs in methoxy group placement. Key differences:
- Physicochemical Properties : The 2-methoxy isomer may exhibit higher lipophilicity (logP) due to intramolecular hydrogen bonding, affecting blood-brain barrier penetration .
| Property | N-[(2-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine | N-[(4-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO | C₁₅H₂₃NO |
| Molecular Weight (g/mol) | 233.35 | 233.35 |
| Methoxy Position | 2-position | 4-position |
| LogP (Predicted) | ~3.2 (estimated) | ~2.8 (estimated) |
NBOMe Derivatives: Structural and Functional Contrasts
NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the N-(2-methoxyphenyl)methyl group but feature a phenethylamine backbone with halogen substitutions (I, Br, Cl). Key distinctions:
- Backbone Structure : NBOMes use an ethanamine core, whereas the target compound employs a cyclohexylamine, reducing conformational flexibility.
- Potency: NBOMes exhibit nanomolar affinity for 5-HT₂A receptors, causing intense hallucinogenic effects and high toxicity (e.g., seizures, fatalities) . The cyclohexanamine derivative likely has weaker receptor engagement due to steric bulk and lack of halogenated aromatic rings.
- Molecular Weight : NBOMes (e.g., 25I-NBOMe: 413.29 g/mol) are significantly heavier than the target compound (233.35 g/mol) .
Cyclohexanamine and Cyclopentanamine Analogs
- 3-Methoxyeticyclidin (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine):
Anti-Parasitic Benzimidazole Analogs
Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) shares a 2-methoxyphenyl group but replaces the cyclohexylamine with a benzimidazole core. This structural shift confers anti-leishmanial activity, highlighting the role of aromatic heterocycles in targeting parasitic enzymes .
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a methyl group and a methoxyphenyl moiety, which contributes to its unique pharmacological profile. The presence of the amine functional group allows for hydrogen bonding with biological targets, potentially influencing various biochemical pathways.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties:
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and pain perception. Similar compounds have demonstrated:
- Antidepressant Properties : The ability to modulate serotonin and norepinephrine levels may position this compound as a candidate for further exploration in treating depression.
- Analgesic Effects : Its influence on pain pathways indicates potential use in pain management therapies.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : The amine group can form hydrogen bonds with active sites on receptors, influencing their activity. For instance, binding to serotonin receptors may enhance mood-lifting effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of structurally similar compounds demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation. Although direct studies on this compound are scarce, these findings suggest similar potential for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, and how can purity be maximized?
- Methodology : Reductive amination is a common approach, involving the reaction of 3-methylcyclohexanone with 2-methoxyphenylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Multi-step synthesis may include protecting-group strategies to prevent side reactions. Purity (>95%) is achieved via column chromatography or recrystallization, validated by HPLC and NMR .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), cyclohexane protons (δ 1.2–2.5 ppm), and aromatic protons (δ 6.7–7.3 ppm) to confirm substitution patterns .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~274) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm the tertiary amine geometry .
Q. How can in vitro pharmacological models assess the compound's biological activity?
- Methodology :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT), dopamine (D2), or σ receptors using radioligand displacement (e.g., [3H]Ketanserin for 5-HT2A) .
- Enzyme Inhibition Studies : Evaluate monoamine oxidase (MAO) or cytochrome P450 inhibition via fluorometric or colorimetric substrates .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced CNS activity?
- Methodology :
- Substituent Variation : Replace the methoxy group with halogens (e.g., Cl) or alkyl chains to modulate lipophilicity and blood-brain barrier penetration.
- Cyclohexane Ring Modifications : Introduce sp3-hybridized substituents (e.g., gem-dimethyl) to enhance conformational rigidity and receptor selectivity.
- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with target receptors like NMDA or σ-1 .
Q. What pharmacokinetic challenges arise in evaluating ADME properties, and how are they addressed?
- Methodology :
- Absorption : Caco-2 cell monolayers assess intestinal permeability; logP values >2.5 suggest favorable passive diffusion .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation or demethylation metabolites via LC-MS/MS .
- Excretion : Radiolabeled compound (14C/3H) tracks renal/biliary elimination in preclinical models .
Q. How do receptor binding assays resolve contradictions in reported pharmacological activities?
- Methodology :
- Cross-Receptor Profiling : Compare Ki values across 50+ targets (e.g., GPCRs, ion channels) to identify off-target effects.
- Functional Assays : Use calcium flux (FLIPR) or cAMP assays to distinguish agonist/antagonist behavior at serotonin receptors .
Q. What experimental strategies reconcile discrepancies in synthesis yields or bioactivity data across studies?
- Methodology :
- Reproducibility Protocols : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity thresholds.
- Meta-Analysis : Pool data from independent labs to identify outliers; apply multivariate statistics (ANOVA) to isolate variables (e.g., stereochemistry) impacting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
